ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole family . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Synthesis Analysis
The synthesis of pyrazole derivatives involves a cyclocondensation reaction between a suitable hydrazine, acting as a bidentate nucleophile, and a carbon unit . A facile one-pot procedure for the synthesis of pyrazole-5-carboxylates involves 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of pyrazole derivatives is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Scientific Research Applications
- Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate has demonstrated promising antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent .
- Researchers have studied its impact on inflammatory pathways, cytokine production, and cellular responses. Understanding its anti-inflammatory mechanisms may lead to novel therapeutic strategies .
- Studies have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Investigating its interactions with specific cancer targets is crucial for advancing cancer therapy .
- Researchers have investigated its ability to alleviate pain, potentially through modulation of pain receptors or neural pathways. Further studies are needed to validate its analgesic efficacy .
- Animal models and in vitro assays have provided insights into its ability to suppress seizures. Understanding its mode of action and safety profile is essential for clinical applications .
- It may interfere with plant growth processes, making it a potential herbicide candidate. Investigating its selectivity and environmental impact is crucial for agricultural applications .
Antimicrobial Properties
Anti-Inflammatory Effects
Anticancer Potential
Analgesic Activity
Anticonvulsant Effects
Herbicidal Activity
Safety and Hazards
Future Directions
The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques are being discussed . This research has summarized novel strategies and wide applications of pyrazole scaffold .
Mechanism of Action
Target of Action
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are known for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate with its targets, leading to changes in structure and properties .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the diverse biological activities associated with pyrazole derivatives , it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 2,5-diphenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLOAULVWBENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.